
trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol: is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired stereochemistry of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, which are involved in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and signaling .
Comparación Con Compuestos Similares
- trans-4-Ethyl-1-methyl-4-phenyl-4-piperidinol
- cis-3-Ethyl-1-methyl-4-phenyl-4-piperidinol
- trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinone
Uniqueness: trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1 |
Clave InChI |
QESXDAXFGSYTML-TZMCWYRMSA-N |
SMILES isomérico |
CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C |
SMILES canónico |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


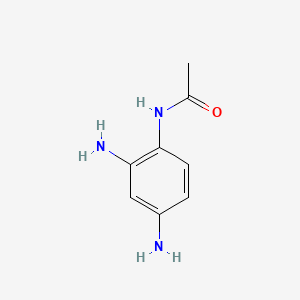
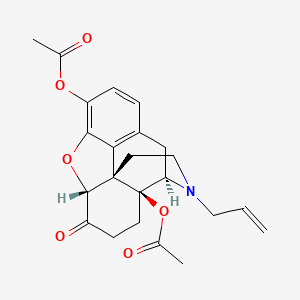
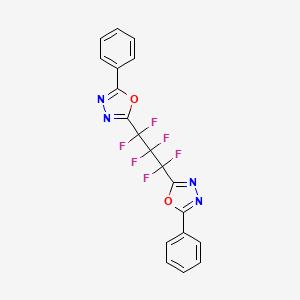
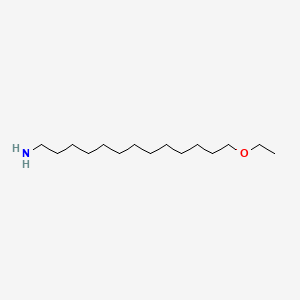
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
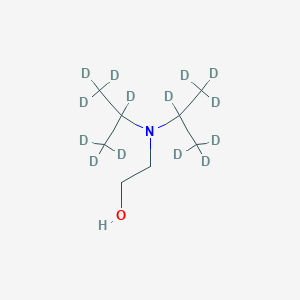
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
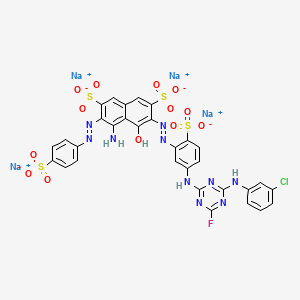
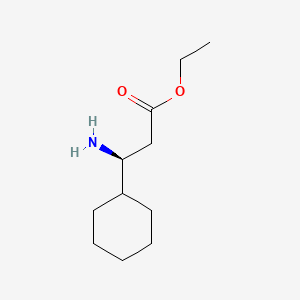
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
